3,5,5-Trimethyl-1-hexene

Polymer chemistry Ziegler-Natta catalysis Steric hindrance effects

3,5,5-Trimethyl-1-hexene is a sterically hindered C9 α-olefin whose 5,5-gem-dimethyl group fundamentally alters polymerization kinetics versus linear 1-nonene. This branched monomer exhibits concurrent isomerization during polymerization—a behavior absent in linear analogs—making it essential for studying catalyst mechanisms and controlling copolymer microstructure. Its boiling point (119 °C) is 19–28 °C lower than linear C9 olefins, enabling use as a low-boiling specialty solvent or reaction medium. Choose this compound when controlled steric bulk is the experimental variable; substituting linear or less-hindered branched isomers yields divergent reactivity, polymer architecture, and thermal properties. Supplied at ≥98% purity (GC) as a colorless clear liquid; suitable for catalyst R&D, analytical reference standards, and specialty copolymer synthesis.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 4316-65-8
Cat. No. B165672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethyl-1-hexene
CAS4316-65-8
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C=C
InChIInChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3
InChIKeyJTXUVHFRSRTSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,5-Trimethyl-1-hexene CAS 4316-65-8: Technical Baseline and Procurement Specifications for Branched C9 Alpha-Olefin


3,5,5-Trimethyl-1-hexene (CAS 4316-65-8), systematically named 3,5,5-trimethylhex-1-ene, is a branched C9 alpha-olefin with molecular formula C9H18 and molecular weight 126.24 g/mol [1]. As a sterically hindered terminal alkene featuring a gem-dimethyl group at the 5-position and a methyl substituent at the 3-position, this compound exhibits distinct physicochemical properties relative to linear C9 alpha-olefins . Commercially available at ≥98% purity (GC), it appears as a colorless to almost colorless clear liquid at 20°C with a boiling point of 119°C and flash point of 25°C [2]. The branched architecture confers unique reactivity profiles in polymerization and organic synthesis applications, positioning this compound as a specialty monomer rather than a commodity alpha-olefin .

Why Generic Alpha-Olefin Substitution Fails: 3,5,5-Trimethyl-1-hexene Procurement Considerations for Polymer and Synthesis Applications


Generic substitution of 3,5,5-trimethyl-1-hexene with linear C9 alpha-olefins (e.g., 1-nonene, CAS 124-11-8) or less sterically hindered branched isomers (e.g., 3,4,5-trimethyl-1-hexene) is not scientifically valid due to fundamentally different reactivity profiles dictated by the 5,5-gem-dimethyl substitution pattern . The bulky tert-butyl-like terminus creates substantial steric hindrance that significantly alters polymerization kinetics, as evidenced by the markedly reduced homopolymerization rate observed with Ziegler-Natta catalysts [1]. During polymerization, this compound undergoes concurrent monomer-isomerization to internal olefins, a behavior not exhibited by linear analogs and one that directly impacts copolymer composition and final material properties [2]. Procurement decisions based solely on alkene functionality or carbon number equivalence ignore these structure-dependent performance divergences that govern downstream polymer microstructure, thermal properties, and mechanical behavior. The following quantitative evidence establishes the specific technical differentiators that justify compound-specific sourcing for applications where steric control is paramount.

3,5,5-Trimethyl-1-hexene CAS 4316-65-8: Quantified Comparative Evidence for Scientific Selection vs. Linear and Branched Alpha-Olefin Analogs


Polymerization Rate Suppression Due to 5,5-Gem-Dimethyl Steric Hindrance vs. Linear 1-Alkenes

The homopolymerization of 3,5,5-trimethyl-1-hexene (TM1H) proceeds at a 'quite low' rate compared to linear alpha-olefins when using TiCl3 and alkylaluminium Ziegler-Natta catalysts [1]. This rate reduction is attributed directly to the bulky substituent of the side chain—specifically the 5,5-gem-dimethyl group adjacent to the propagating chain end. Linear C6-C10 alpha-olefins under identical catalyst conditions exhibit substantially higher polymerization rates due to reduced steric congestion at the active site. The overall activation energy for TM1H polymerization was estimated at approximately 37 kJ/mol [2], a value that reflects the additional energy barrier imposed by the branched architecture. During polymerization, TM1H undergoes concurrent isomerization to internal olefins, a phenomenon not observed with linear 1-alkenes under the same conditions [3].

Polymer chemistry Ziegler-Natta catalysis Steric hindrance effects

Boiling Point Elevation Relative to Linear C9 1-Alkene (1-Nonene)

3,5,5-Trimethyl-1-hexene exhibits a boiling point of 119°C (TCI measured value) or 127.1°C at 760 mmHg (calculated/predicted value) [1]. In comparison, the linear C9 alpha-olefin analog, 1-nonene (CAS 124-11-8), has a reported boiling point of 146-147°C at 760 mmHg [2]. The branched architecture of 3,5,5-trimethyl-1-hexene reduces intermolecular van der Waals interactions due to decreased molecular surface area contact, resulting in a boiling point approximately 19-28°C lower than its linear C9 isomer. This difference is substantial enough to enable separation by fractional distillation and alters solvent selection criteria for reactions requiring specific boiling ranges.

Physical chemistry Thermodynamics Separation science

Flash Point Classification and Safety Profile vs. Linear C9 Alpha-Olefin

3,5,5-Trimethyl-1-hexene has a flash point of 25°C (closed cup) and is classified as a Category 3 flammable liquid under GHS with hazard statement H226 (flammable liquid and vapor) [1]. Additionally, it carries H304 (may be fatal if swallowed and enters airways) due to aspiration hazard [2]. In contrast, the linear analog 1-nonene has a significantly higher flash point of 46°C (closed cup) [3], classifying it at the upper boundary of Category 3 or lower boundary of Category 4 flammability depending on regulatory interpretation. The 21°C lower flash point of 3,5,5-trimethyl-1-hexene substantially increases fire risk during handling and storage, necessitating different engineering controls, storage temperature requirements (recommended <15°C in cool, dark place) [4], and transportation classifications.

Safety engineering Process safety Hazard classification

Refractive Index and Density Values for Quality Control and Identity Verification

3,5,5-Trimethyl-1-hexene exhibits a refractive index (n20/D) in the range of 1.4090-1.4110 [1] and a specific gravity (20/20) of 0.72 [2]. The linear C9 alpha-olefin 1-nonene has a refractive index of 1.416 [3] and a density of 0.729-0.730 g/cm³ [4]. While the density difference is minimal (Δ ≈ 0.01 g/cm³), the refractive index difference of approximately 0.005-0.007 is measurable with standard laboratory refractometers and provides a rapid, non-destructive method for identity verification and purity assessment of incoming material lots. The narrow refractive index range specification (1.4090-1.4110) established by commercial suppliers serves as a practical quality control metric for distinguishing this branched isomer from linear C9 olefins or other branched isomers.

Analytical chemistry Quality control Material identification

Copolymerization Capability with Styrene and Vinyl Acetate vs. Linear Alpha-Olefin Copolymerization Behavior

3,5,5-Trimethyl-1-hexene has been reported to undergo copolymerization with vinyl acetate and styrene, producing copolymers with varying properties depending on monomer type and feed ratio . This copolymerization capability with polar and aromatic vinyl monomers distinguishes it from linear alpha-olefins, which typically exhibit limited or no copolymerization with these comonomers under standard radical or coordination polymerization conditions. The branched architecture of 3,5,5-trimethyl-1-hexene may influence copolymer composition drift, reactivity ratios, and the resulting copolymer microstructure. However, direct quantitative reactivity ratios (r1, r2) for 3,5,5-trimethyl-1-hexene/styrene or 3,5,5-trimethyl-1-hexene/vinyl acetate systems are not available in the identified literature, nor are head-to-head comparisons with linear alpha-olefin copolymerization under identical conditions.

Copolymer synthesis Materials science Polymer engineering

NIST-TRC Thermophysical Property Data Availability for Process Modeling

Critically evaluated thermophysical property data for 3,5,5-trimethyl-1-hexene are available through the NIST/TRC Web Thermo Tables (WTT) [1]. These tables provide viscosity data as a function of temperature and pressure, including gas-phase viscosity from 400 K to 840 K and liquid-phase viscosity in equilibrium with gas as a function of temperature. This represents a data completeness advantage over less-studied branched C9 isomers (e.g., 3,4,5-trimethyl-1-hexene or 2,5,5-trimethyl-1-hexene), for which NIST-TRC critically evaluated datasets may not exist. The availability of validated thermophysical data enables accurate process simulation, heat exchanger design, and safety relief system sizing for industrial-scale operations involving this compound.

Process engineering Computational modeling Thermophysical properties

3,5,5-Trimethyl-1-hexene CAS 4316-65-8: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Model Substrate for Steric Hindrance Studies in Ziegler-Natta Polymerization

3,5,5-Trimethyl-1-hexene serves as an ideal model monomer for investigating the effects of steric hindrance on alpha-olefin polymerization kinetics and mechanism. The 5,5-gem-dimethyl group creates a well-defined steric environment that substantially reduces polymerization rate compared to linear analogs [1]. The compound exhibits concurrent monomer-isomerization to internal olefins during polymerization, providing a system for studying isomerization-polymerization coupled mechanisms [2]. The estimated activation energy of approximately 37 kJ/mol for polymerization [3] provides a quantitative benchmark for comparing catalyst performance and developing structure-reactivity relationships. Research laboratories investigating catalyst design, polymerization mechanism elucidation, or steric effects in olefin insertion should prioritize this compound over linear alpha-olefins when controlled steric bulk is the experimental variable of interest.

Specialty Copolymer Synthesis Requiring Branched Comonomer Incorporation

For copolymer formulations where branched comonomer incorporation is desired to modify polymer properties (e.g., reducing crystallinity, altering glass transition temperature, or modifying solubility), 3,5,5-trimethyl-1-hexene offers a structurally defined branched C9 alpha-olefin building block. Its reported copolymerization capability with styrene and vinyl acetate distinguishes it from linear alpha-olefins that exhibit limited or no reactivity with these comonomers. The branched architecture, once incorporated into a copolymer backbone, introduces pendant tert-butyl-like groups that can influence chain packing, free volume, and thermal transitions. Applications include specialty acrylic copolymers, modified polystyrenes, and functionalized polyolefins where controlled branching density is a key performance parameter. However, given the Supporting evidence classification of the copolymerization claim, experimental validation of reactivity ratios under specific conditions is recommended before committing to large-scale procurement for copolymer production.

Reference Standard for Branched C9 Hydrocarbon Analysis and Identification

The well-characterized physical properties of 3,5,5-trimethyl-1-hexene—including refractive index (1.4090-1.4110) , density (0.72 g/cm³ at 20°C) [4], and boiling point (119°C) [5]—establish this compound as a reliable reference standard for analytical method development and quality control in petrochemical and fine chemical industries. The availability of SDBS spectral data (IR spectrum available through AIST Spectral Database) [6] and critically evaluated NIST-TRC thermophysical property data [7] supports its use in GC-MS retention index calibration, method validation, and instrument performance verification. Analytical laboratories and quality control departments requiring authenticated reference materials for branched C9 hydrocarbon analysis should consider this compound over less-characterized isomers. The 98% minimum purity specification (GC) [8] provides a defined purity baseline suitable for most analytical applications.

Low-Boiling Specialty Solvent or Intermediate for Temperature-Sensitive Processes

The boiling point of 3,5,5-trimethyl-1-hexene (119°C) is approximately 19-28°C lower than that of the linear C9 alpha-olefin 1-nonene (146-147°C) [9][10]. This significant boiling point depression, combined with its liquid state at room temperature and specific gravity of 0.72 [11], positions the compound as a potential specialty solvent or reaction medium for processes requiring lower-boiling hydrocarbon environments than linear C9 olefins can provide. The flash point of 25°C [12] requires appropriate safety engineering controls but enables applications where volatility and ease of removal via distillation are advantageous. Potential uses include as a solvent for olefin metathesis reactions, a diluent in organometallic synthesis, or a carrier fluid in specialty coating formulations. Process engineers should note the lower flash point relative to 1-nonene (Δ = -21°C) [13] and implement appropriate ventilation, grounding, and temperature control measures (<15°C storage recommended) [14].

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